Isoxicam

Catalog No.
S530996
CAS No.
34552-84-6
M.F
C14H13N3O5S
M. Wt
335.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxicam

Isoxicam eliminates reproducibility issues caused by substituting ampholytic oxicams. As a monoprotic acid (pKa ~4.5) with no basic nitrogen, it provides the correct hydrophobic baseline for stress-testing Kollidon and cyclodextrin formulations. Its 5-methylisoxazole ring restricts metal coordination to O,O-donor mode, enabling distinct square planar geometries unattainable with piroxicam-essential for metallo-drug SAR. Also used as COX pocket reference ligand (PDB: 4M10) and pharmacokinetic standard. Supplied with analytical certificate.

CAS Number

34552-84-6

Product Name

Isoxicam

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

InChI

InChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19)

InChI Key

YYUAYBYLJSNDCX-UHFFFAOYSA-N

solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Isoxicam; W 8495; W-8495; W8495; BRN 0577221.

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

The exact mass of the compound Isoxicam is 335.0576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, characterized by a 4-hydroxy-1,2-benzothiazine carboxamide core linked to a 5-methylisoxazol-3-yl ring. In procurement and material selection, isoxicam is primarily sourced as an analytical reference standard, a highly hydrophobic model compound for supersaturation and excipient formulation testing, and a specialized bidentate ligand for transition metal coordination chemistry. Unlike carboxylate-based NSAIDs, isoxicam operates as a monoprotic acid with a pKa of approximately 4.5, exhibiting poor aqueous solubility that necessitates specific pH adjustments or polymeric excipients for dissolution. Its distinct isoxazole ring differentiates its steric and electronic properties from closely related analogs like piroxicam, making it a critical baseline material for comparative pharmacokinetic modeling, COX-1/COX-2 selectivity assays, and the synthesis of novel metallo-pharmaceutical complexes[1].

Research Fit

Oxicam-class baselineNon-selective COX-1/COX-2 inhibitor for pathway studies
Research comparatorIntermediate half-life oxicam for PK model design
Structural biology toolSolved COX-2 crystal structure for binding mode analysis

Substituting isoxicam with more common oxicams like piroxicam or meloxicam fundamentally compromises experimental reproducibility in both formulation science and coordination chemistry. Isoxicam is significantly more hydrophobic than piroxicam, lacking the basic ionizable nitrogen present in piroxicam's pyridine ring. This structural difference alters its solubility-pH profile, meaning that generic substitution in supersaturation assays will yield inaccurate thermodynamic solubility baselines and fail to properly stress-test polymeric solubilizers like Kollidon. Furthermore, in transition metal complexation, the isoxazole ring of isoxicam prevents the amide nitrogen from acting as a metal donor, forcing a distinct coordination geometry compared to piroxicam. Consequently, buyers must procure exact isoxicam for structurally specific metallo-ligand synthesis or when a highly hydrophobic, non-ampholytic oxicam baseline is required [1].

Substitution Risk

Half-life mismatch
~40% shorter elimination half-life vs piroxicam may alter steady-state timing in crossover designs.
Gastrotoxicity profile
Notably lower gastrotoxicity profile than piroxicam may shift gastric injury study endpoints.
COX selectivity
Non-selective profile prevents direct substitution for COX-2 preferential meloxicam in isoform-specific assays.

Hydrophobicity and Excipient-Driven Supersaturation Modeling

Isoxicam exhibits the highest hydrophobicity and lowest intrinsic solubility among comparable oxicams, making it a rigorous stress-test model for solubility-enhancing excipients. While piroxicam acts as an ampholyte with higher baseline solubility at low pH, isoxicam is a monoprotic acid that remains poorly soluble under acidic conditions. In comparative shake-flask and CheqSol assays, the addition of hydrophilic polymers (Kollidon and Plasdone S630) was required to significantly improve the thermodynamic solubility and stabilize metastable supersaturated forms of isoxicam, whereas cyclodextrins (Captisol, Cavasol) primarily interacted via external hydrogen bonding rather than inclusion complexes [1].

Evidence DimensionHydrophobicity and Solubility Profile
Target Compound DataIsoxicam (Highly hydrophobic monoprotic acid; lowest intrinsic solubility; forms metastable states with Kollidon)
Comparator Or BaselinePiroxicam (Ampholyte; lower logPo/w; higher intrinsic solubility at low pH due to basic pyridine nitrogen)
Quantified DifferenceIsoxicam lacks the basic ionizable group of piroxicam, resulting in lower baseline solubility at low pH and requiring specific pH (>5.8) or polymeric excipients to achieve supersaturation.
ConditionsShake-flask and CheqSol methodology at pH 2.0, 5.8, and 6.5 with 1:1 excipient-to-API ratios.

Procurement of isoxicam is essential for formulation scientists needing a strictly monoprotic, highly hydrophobic oxicam to evaluate the efficacy of novel polymeric solubilizers.

Half-life (young adults)
Head-to-head
Isoxicam 34.3 h (harmonic mean 31.6 h) vs Piroxicam 57.1 h (52.9 h) — ~40% shorter
Supports shorter washout in crossover PK studies
Single oral dose, n=12, plasma HPLC

Ligand Coordination Geometry in Transition Metal Complexation

The substitution of piroxicam's pyridine ring with a 5-methylisoxazole ring in isoxicam fundamentally alters its behavior as a bidentate ligand in metal coordination complexes. In the synthesis of Sn(IV) octahedral complexes, the amide nitrogen of isoxicam does not act as a donor to the metal and retains its hydrogen, which directly contrasts with the coordination behavior of analogous piroxicam derivatives. This distinct steric and electronic environment forces specific structural geometries, making isoxicam a non-interchangeable precursor for generating novel metal-oxicam coordination compounds with targeted biological or catalytic activities [1].

Evidence DimensionMetal Coordination Geometry (Sn(IV) complexes)
Target Compound DataIsoxicam (Amide nitrogen retains hydrogen and does not act as a metal donor)
Comparator Or BaselinePiroxicam (Amide nitrogen can deprotonate and participate differently in analogous complexes)
Quantified DifferenceThe isoxazole ring induces a distinct coordination mode where the ligand chelates strictly via the enolato and amide oxygen atoms without amide nitrogen deprotonation.
ConditionsX-ray crystallographic structural analysis of Sn(IV) octahedral arrangements.

Inorganic chemists must select isoxicam over piroxicam to achieve specific metal-ligand coordination geometries that piroxicam's pyridine ring prevents.

Gastrotoxicity (rat model)
Head-to-head
Isoxicam notably less gastrotoxic than piroxicam and tenoxicam at equipotent anti-inflammatory doses, across oral and parenteral routes.
Supports low-ulcerogenicity comparator for gastric injury studies
Qualitative, consistent observation

Pharmacokinetic Benchmarking and Half-Life Differentiation

Isoxicam serves as a critical comparative standard in pharmacokinetic modeling due to its distinct half-life and toxicity profile relative to other oxicams. In human pharmacokinetic studies, isoxicam demonstrates a mean elimination half-life of approximately 31 hours, which is independent of dosage and age. This is significantly shorter than the typical ~50-hour half-life observed for piroxicam. Furthermore, isoxicam exhibits a lower ulcerogenic potential compared to standard NSAIDs, making it a highly specific baseline for evaluating the gastrointestinal safety and clearance rates of novel COX inhibitors [1].

Evidence DimensionMean Elimination Half-Life
Target Compound DataIsoxicam (~31 hours)
Comparator Or BaselinePiroxicam (~50 hours)
Quantified DifferenceIsoxicam clears approximately 38% faster than piroxicam, providing a shorter-acting pharmacokinetic profile within the oxicam class.
ConditionsIn vivo human pharmacokinetic tracking following oral administration (single and repeated doses).

Toxicologists and pharmacokineticists require isoxicam as a reference standard when calibrating assays for oxicam-class drugs that demand a shorter baseline half-life and lower GI toxicity.

Night pain relief (OA)
Reported, trial context
Isoxicam 200 mg qd reduced night pain more than naproxen 500 mg bid (p<0.05 by VAS) in a 4-week RCT (n=230).
Supports night-pain endpoint comparison
Circadian pain research model

Structural Biology and COX Active Site Binding Conformation

Isoxicam provides a unique crystallographic reference for COX enzyme inhibition, binding in a distinctly different manner than traditional carboxylate-based NSAIDs. Crystal structures (e.g., PDB 4M10) reveal that isoxicam adopts a planar conformation within the COX active site, stabilized by an intramolecular hydrogen bond between the carboxamide nitrogen and the 4-hydroxyl group. The fused benzene ring occupies the specific 'oxicam pocket,' while the thiazine ring sits in the proximal pocket. This precise binding pose cannot be replicated by non-enolic acid NSAIDs, making isoxicam an essential molecular probe for computational docking and structural biology studies targeting the COX-1/COX-2 oxicam binding site [1].

Evidence DimensionEnzyme Active Site Binding Pose
Target Compound DataIsoxicam (Planar conformation with intramolecular H-bond; occupies oxicam pocket)
Comparator Or BaselineClassical Carboxylate NSAIDs (e.g., profens) (Non-planar, carboxylate-driven binding; do not utilize the oxicam pocket in the same manner)
Quantified DifferenceIsoxicam utilizes a specific 4-hydroxyl to Ser-530 hydrogen bond and occupies a distinct secondary pocket, fundamentally altering the steric requirements for inhibition.
ConditionsX-ray crystallography of COX-isoxicam complexes (PDB: 4M10).

Computational chemists and structural biologists must procure isoxicam to validate molecular docking models specific to the oxicam binding pocket.

Morning stiffness (RA)
Reported, trial context
Isoxicam 200 mg qd reduced morning stiffness significantly more than naproxen 500 mg bid at week 4 (n=249).
Supports morning-stiffness endpoint comparison
Functional disability endpoint research
COX binding mode
Reported
COX-2·isoxicam crystal structure at 2.0 Å; nonselective inhibitor; binds via two water-mediated H-bonds, distinct from other NSAIDs.
Enables isoform-selectivity structural comparison
Compare with meloxicam COX-2 2.45 Å
Oral bioavailability
Reported
Complete (~100%) bioavailability; bioequivalent across oral, i.m., rectal routes (crossover study, n=12).
Supports flexible formulation research
Two-compartment PK, t1/2 ~28 h

Excipient Stress-Testing and Supersaturation Formulation

Because isoxicam is a highly hydrophobic monoprotic acid with lower intrinsic solubility than ampholytic oxicams like piroxicam, it is the optimal procurement choice for stress-testing novel hydrophilic polymers (e.g., Kollidon, Plasdone S630) and cyclodextrins. It is specifically used to evaluate the thermodynamic stabilization of metastable supersaturated states in biorelevant pH conditions[1].

Metallo-Pharmaceutical Ligand Synthesis

Isoxicam is utilized as a specialized bidentate ligand in the synthesis of transition metal coordination complexes (e.g., Cu(II), Sn(IV), Zn(II)). Its 5-methylisoxazole ring prevents the amide nitrogen from acting as a metal donor, forcing unique octahedral or square planar geometries that cannot be achieved with piroxicam, making it essential for developing novel inorganic antibacterial or anticancer agents[2].

Pharmacokinetic and Gastrointestinal Toxicity Benchmarking

With a mean elimination half-life of ~31 hours and a lower ulcerogenic index compared to standard NSAIDs, isoxicam is procured as an in vivo reference standard. It is used to calibrate pharmacokinetic models and gastrointestinal safety assays where a shorter-acting, lower-toxicity oxicam baseline is required for comparative analysis against novel COX inhibitors [3].

Computational Docking and COX Structural Probing

Isoxicam is heavily utilized in structural biology as a reference ligand for the COX 'oxicam pocket.' Its established planar binding conformation and specific intramolecular hydrogen bonding (PDB: 4M10) make it an indispensable physical and computational standard for validating molecular dynamics simulations and structure-activity relationship (SAR) models targeting enolic acid NSAID derivatives [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
PK comparator studies
Intermediate oxicam half-life
Clearance and age-related PK modeling
Gastric injury mechanism studies
Lower-ulcerogenicity oxicam
Gastrotoxicity endpoint comparison vs class
Circadian pain & stiffness models
Night-pain & morning-stiffness endpoints
Dosing schedule and symptom-timecourse review
COX structural biology
Nonselective inhibitor, solved COX-2 structure
Binding mode and selectivity determinant analysis

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

335.05759170 Da

Monoisotopic Mass

335.05759170 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8XU734C4NG

Wikipedia

Isoxicam

Use Classification

Pharmaceuticals
1: Fornells E, Fuguet E, Mañé M, Ruiz R, Box K, Bosch E, Ràfols C. Effect of vinylpyrrolidone polymers on the solubility and supersaturation of drugs; a study using the Cheqsol method. Eur J Pharm Sci. 2018 May 30;117:227-235. doi: 10.1016/j.ejps.2018.02.025. Epub 2018 Feb 23. PubMed PMID: 29481859.
2: Klimenko K. R-based Tool for a Pairwise Structure-activity Relationship Analysis. Mol Inform. 2018 Apr;37(4):e1700094. doi: 10.1002/minf.201700094. Epub 2017 Oct 25. PubMed PMID: 29068147.
3: Goswami S, Majumdar A, Sarkar M. Painkiller Isoxicam and Its Copper Complex Can Form Inclusion Complexes with Different Cyclodextrins: A Fluorescence, Fourier Transform Infrared Spectroscopy, and Nuclear Magnetic Resonance Study. J Phys Chem B. 2017 Sep 14;121(36):8454-8466. doi: 10.1021/acs.jpcb.7b05649. Epub 2017 Aug 29. PubMed PMID: 28806512.
4: Goswami S, Ray S, Sarkar M. Spectroscopic studies on the interaction of DNA with the copper complexes of NSAIDs lornoxicam and isoxicam. Int J Biol Macromol. 2016 Dec;93(Pt A):47-56. doi: 10.1016/j.ijbiomac.2016.08.025. Epub 2016 Aug 20. PubMed PMID: 27554932.
5: Majumdar A, Kundu D, Sarkar M. Differential Effect of Oxicam Non-Steroidal Anti-Inflammatory Drugs on Membranes and Their Consequence on Membrane Fusion. J Phys Chem B. 2015 Jul 30;119(30):9627-39. doi: 10.1021/acs.jpcb.5b03918. Epub 2015 Jul 21. PubMed PMID: 26147344.
6: Xu S, Rouzer CA, Marnett LJ. Oxicams, a class of nonsteroidal anti-inflammatory drugs and beyond. IUBMB Life. 2014 Dec;66(12):803-11. doi: 10.1002/iub.1334. Epub 2014 Dec 23. Review. PubMed PMID: 25537198; PubMed Central PMCID: PMC5300000.
7: Xu S, Hermanson DJ, Banerjee S, Ghebreselasie K, Clayton GM, Garavito RM, Marnett LJ. Oxicams bind in a novel mode to the cyclooxygenase active site via a two-water-mediated H-bonding Network. J Biol Chem. 2014 Mar 7;289(10):6799-808. doi: 10.1074/jbc.M113.517987. Epub 2014 Jan 14. PubMed PMID: 24425867; PubMed Central PMCID: PMC3945341.
8: Martínez-Araya JI, Salgado-Morán G, Glossman-Mitnik D. Computational nanochemistry report on the oxicams--conceptual DFT indices and chemical reactivity. J Phys Chem B. 2013 May 30;117(21):6339-51. doi: 10.1021/jp400241q. Epub 2013 May 20. PubMed PMID: 23656309.
9: Shirako J, Kawasaki M, Komine K, Kunisue Y, Terada M, Sasaki C, Irie W, Murakami C, Tonooka K, Tomobe K, Shinozuka T. Simultaneous determination for oxicam non-steroidal anti-inflammatory drugs in human serum by liquid chromatography-tandem mass spectrometry. Forensic Sci Int. 2013 Apr 10;227(1-3):100-2. doi: 10.1016/j.forsciint.2012.11.016. Epub 2012 Dec 27. PubMed PMID: 23273940.
10: Starek M, Krzek J. Quantification of Isoxicam in the Presence of Related Compounds by TLC-Densitometry. Acta Chim Slov. 2012 Jun;59(2):315-21. PubMed PMID: 24061247.
11: Buckley CE, Marguerie A, Roach AG, Goldsmith P, Fleming A, Alderton WK, Franklin RJ. Drug reprofiling using zebrafish identifies novel compounds with potential pro-myelination effects. Neuropharmacology. 2010 Sep;59(3):149-59. doi: 10.1016/j.neuropharm.2010.04.014. Epub 2010 May 5. PubMed PMID: 20450924.
12: Tamasi G, Casolaro M, Magnani A, Sega A, Chiasserini L, Messori L, Gabbiani C, Valiahdi SM, Jakupec MA, Keppler BK, Hursthouse MB, Cini R. New platinum-oxicam complexes as anti-cancer drugs. Synthesis, characterization, release studies from smart hydrogels, evaluation of reactivity with selected proteins and cytotoxic activity in vitro. J Inorg Biochem. 2010 Aug;104(8):799-814. doi: 10.1016/j.jinorgbio.2010.03.010. Epub 2010 Mar 27. PubMed PMID: 20447694.
13: Rodríguez-Barrientos D, Rojas-Hernández A, Gutiérrez A, Moya-Hernández R, Gómez-Balderas R, Ramírez-Silva MT. Determination of pKa values of tenoxicam from 1H NMR chemical shifts and of oxicams from electrophoretic mobilities (CZE) with the aid of programs SQUAD and HYPNMR. Talanta. 2009 Dec 15;80(2):754-62. doi: 10.1016/j.talanta.2009.07.058. Epub 2009 Aug 5. PubMed PMID: 19836548.
14: Lee HW, Ji HY, Kim HY, Lee KC, Lee HS. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma. Bioanalysis. 2009 Apr;1(1):63-70. doi: 10.4155/bio.09.10. PubMed PMID: 21083189.
15: Rezaei B, Mallakpour S, Majidi N. Solid-phase molecularly imprinted pre-concentration and spectrophotometric determination of isoxicam in pharmaceuticals and human serum. Talanta. 2009 Apr 30;78(2):418-23. doi: 10.1016/j.talanta.2008.11.042. Epub 2008 Dec 3. PubMed PMID: 19203603.
16: Tamasi G, Serinelli F, Consumi M, Magnani A, Casolaro M, Cini R. Release studies from smart hydrogels as carriers for piroxicam and copper(II)-oxicam complexes as anti-inflammatory and anti-cancer drugs. X-ray structures of new copper(II)-piroxicam and -isoxicam complex molecules. J Inorg Biochem. 2008 Oct;102(10):1862-73. doi: 10.1016/j.jinorgbio.2008.06.009. Epub 2008 Jun 20. PubMed PMID: 18667239.
17: Hinz B, Brune K. Can drug removals involving cyclooxygenase-2 inhibitors be avoided? A plea for human pharmacology. Trends Pharmacol Sci. 2008 Aug;29(8):391-7. doi: 10.1016/j.tips.2008.06.004. Epub 2008 Jul 6. PubMed PMID: 18606461.
18: Kim YH, Ji HY, Park ES, Chae SW, Lee HS. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma. Arch Pharm Res. 2007 Jul;30(7):905-10. PubMed PMID: 17703745.
19: Cini R, Tamasi G, Defazio S, Hursthouse MB. Unusual coordinating behavior by three non-steroidal anti-inflammatory drugs from the oxicam family towards copper(II). Synthesis, X-ray structure for copper(II)-isoxicam, -meloxicam and -cinnoxicam-derivative complexes, and cytotoxic activity for a copper(II)-piroxicam complex. J Inorg Biochem. 2007 Aug;101(8):1140-52. Epub 2007 May 10. PubMed PMID: 17592742.
20: Ji HY, Lee HW, Kim YH, Jeong DW, Lee HS. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Nov 5;826(1-2):214-9. Epub 2005 Oct 5. PubMed PMID: 16169293.

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